MN-18
MN-18
MN-18 is a synthetic cannabinoid modeled after AKB48 (APINACA,), with the adamantyl group replaced by a naphthalenyl group. The physiological and toxicological properties of this compound are unknown. This product is intended for forensic and research applications.
MN-18(cas# 1391484-80-2) is a synthetic cannabinoid modeled after AKB48 (APINACA,), with the adamantyl group replaced by a naphthalenyl group. The physiological and toxicological properties of this compound are unknown. This product is intended for forensic and research applications.
MN-18(cas# 1391484-80-2) is a synthetic cannabinoid modeled after AKB48 (APINACA,), with the adamantyl group replaced by a naphthalenyl group. The physiological and toxicological properties of this compound are unknown. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
1391484-80-2
VCID:
VC0149413
InChI:
InChI=1S/C23H23N3O/c1-2-3-8-16-26-21-15-7-6-13-19(21)22(25-26)23(27)24-20-14-9-11-17-10-4-5-12-18(17)20/h4-7,9-15H,2-3,8,16H2,1H3,(H,24,27)
SMILES:
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC3=CC=CC4=CC=CC=C43
Molecular Formula:
C23H23N3O
Molecular Weight:
357.4 g/mol
MN-18
CAS No.: 1391484-80-2
Cat. No.: VC0149413
Molecular Formula: C23H23N3O
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | MN-18 is a synthetic cannabinoid modeled after AKB48 (APINACA,), with the adamantyl group replaced by a naphthalenyl group. The physiological and toxicological properties of this compound are unknown. This product is intended for forensic and research applications. MN-18(cas# 1391484-80-2) is a synthetic cannabinoid modeled after AKB48 (APINACA,), with the adamantyl group replaced by a naphthalenyl group. The physiological and toxicological properties of this compound are unknown. This product is intended for forensic and research applications. |
|---|---|
| CAS No. | 1391484-80-2 |
| Molecular Formula | C23H23N3O |
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | N-naphthalen-1-yl-1-pentylindazole-3-carboxamide |
| Standard InChI | InChI=1S/C23H23N3O/c1-2-3-8-16-26-21-15-7-6-13-19(21)22(25-26)23(27)24-20-14-9-11-17-10-4-5-12-18(17)20/h4-7,9-15H,2-3,8,16H2,1H3,(H,24,27) |
| Standard InChI Key | UJKHLVOEXULDRU-UHFFFAOYSA-N |
| SMILES | CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC3=CC=CC4=CC=CC=C43 |
| Canonical SMILES | CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC3=CC=CC4=CC=CC=C43 |
| Appearance | A crystalline solid |
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